5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C12H14ClN3OS and a molecular weight of 283.78 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology, due to its unique structural properties and potential biological activities.
Scientific Research Applications
5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Preparation Methods
The synthesis of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 2-chlorophenol with ethyl 2-chloroacetate to form an intermediate, which is then subjected to further reactions involving triazole formation and thiolation under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Mechanism of Action
The mechanism of action of 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar compounds to 5-[1-(2-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as 5-[1-(2-chlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol and 4-allyl-5-[1-(2-chlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The presence of different substituents on the triazole ring or phenoxy group can significantly influence their properties and applications.
Properties
IUPAC Name |
3-[1-(2-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-7-5-4-6-9(10)13/h4-8H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAIBNFUSIVKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C(C)OC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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